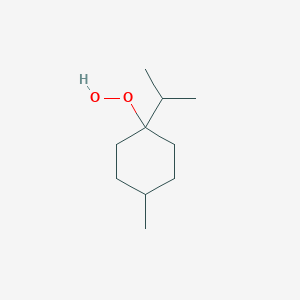

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, also known as cumene hydroperoxide, is an organic compound with the chemical formula C9H12O2. It is a colorless liquid that is widely used as a source of free radicals in organic synthesis and as a bleaching agent for textiles and paper.

Mécanisme D'action

Cumene hydroperoxide acts as a source of free radicals, which are highly reactive species that can initiate and propagate chemical reactions. The mechanism of action of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide involves the homolytic cleavage of the O-O bond, which generates a cumyloxyl radical (C6H5C(CH3)2O•) and a hydroxyl radical (•OH). The cumyloxyl radical can then react with other molecules to form new radicals, which can initiate chain reactions.

Effets Biochimiques Et Physiologiques

Cumene hydroperoxide is a toxic compound that can cause skin and eye irritation, respiratory distress, and liver damage. It is metabolized in the liver to form reactive oxygen species, which can damage cellular membranes and proteins. Cumene hydroperoxide has been shown to induce oxidative stress and apoptosis in various cell types, including hepatocytes and neurons.

Avantages Et Limitations Des Expériences En Laboratoire

Cumene hydroperoxide is a convenient and inexpensive source of free radicals for organic synthesis. It is easy to handle and can be stored for extended periods of time. However, it is a hazardous compound that requires careful handling and disposal. It is also a relatively weak oxidizing agent compared to other peroxides, such as hydrogen peroxide and tert-butyl hydroperoxide.

Orientations Futures

Future research on 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide could focus on developing new synthetic methods for its preparation, improving its efficiency as a free radical initiator, and exploring its potential applications in the fields of materials science and biomedicine. Other areas of interest could include the development of new antioxidants and cytoprotective agents to counteract the toxic effects of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide, as well as the investigation of its role in oxidative stress and cell signaling pathways.

Méthodes De Synthèse

The most common method of synthesizing 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide is through the oxidation of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane with air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The reaction occurs in two steps, with 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane first being converted to 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide and then to phenol and acetone. The overall reaction can be represented as follows:

C6H5CH(CH3)2 + O2 → C6H5C(CH3)2OOH

C6H5C(CH3)2OOH → C6H5OH + (CH3)2CO

Applications De Recherche Scientifique

Cumene hydroperoxide is widely used as a source of free radicals in organic synthesis. It is used as an initiator for the polymerization of styrene, vinyl acetate, and other monomers. It is also used as a reagent for the oxidation of alkenes to epoxides and for the oxidation of alcohols to ketones or aldehydes.

Propriétés

Numéro CAS |

143970-14-3 |

|---|---|

Nom du produit |

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |

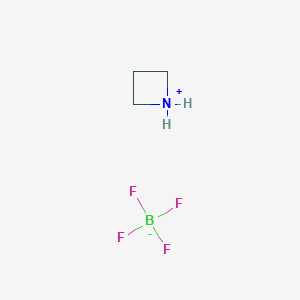

Formule moléculaire |

C10H20O2 |

Poids moléculaire |

172.26 g/mol |

Nom IUPAC |

1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 |

Clé InChI |

MRHJLSVXRAIRDK-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)(C(C)C)OO |

SMILES canonique |

CC1CCC(CC1)(C(C)C)OO |

Synonymes |

Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, cis- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)